4-(3-Bromophenyl)pyridin-2-amine 4-(3-Bromophenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC2396081
InChI: InChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)
SMILES:
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol

4-(3-Bromophenyl)pyridin-2-amine

CAS No.:

Cat. No.: VC2396081

Molecular Formula: C11H9BrN2

Molecular Weight: 249.11 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromophenyl)pyridin-2-amine -

Specification

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
IUPAC Name 4-(3-bromophenyl)pyridin-2-amine
Standard InChI InChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)
Standard InChI Key HCJABYKUMFMJPD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CC(=NC=C2)N

Introduction

Chemical Identity and Fundamental Properties

4-(3-Bromophenyl)pyridin-2-amine belongs to the family of aryl-substituted pyridine derivatives, specifically characterized by a 3-bromophenyl group at the C4 position of a 2-aminopyridine core structure. This arrangement creates a molecule with potential for diverse biological interactions through both its aromatic systems and functional groups. The compound features a molecular formula of C11H9BrN2 with a molecular weight of 249.11 g/mol, positioning it within a suitable range for drug-like properties.

The compound's structural elements include a pyridine ring with an amino group at the C2 position, which provides hydrogen bonding capabilities essential for biological interactions. The bromophenyl group at C4 introduces lipophilicity and potential for halogen bonding, while also serving as a reactive site for further derivatization through cross-coupling reactions. These characteristics make the compound valuable as both a terminal structure and as a versatile synthetic intermediate.

Structural Characterization

The definitive structural information for 4-(3-Bromophenyl)pyridin-2-amine has been established through spectroscopic and analytical techniques. The compound's structure is represented by several standardized chemical identifiers that enable precise communication within the scientific community.

Chemical Identifiers and Structural Representation

The following table presents the key structural identifiers for 4-(3-Bromophenyl)pyridin-2-amine:

Identifier TypeValue
IUPAC Name4-(3-bromophenyl)pyridin-2-amine
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Standard InChIInChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)
Standard InChIKeyHCJABYKUMFMJPD-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)Br)C2=CC(=NC=C2)N
PubChem Compound ID22752774

This structural information provides a foundation for understanding the compound's chemical behavior and potential interactions in biological systems.

Structural Features and Reactivity

The 4-(3-Bromophenyl)pyridin-2-amine molecule contains several structural features that influence its reactivity:

  • The amino group at the C2 position of the pyridine ring provides nucleophilic character and hydrogen bonding capability.

  • The bromine substituent at the meta position of the phenyl ring serves as a potential site for cross-coupling reactions and can engage in halogen bonding interactions.

  • The pyridine nitrogen introduces basic character and potential for coordination with metals or hydrogen bonding.

  • The C-C bond connecting the pyridine and phenyl rings allows for conjugation between the two aromatic systems.

These structural features collectively determine the compound's reactivity profile and contribute to its potential applications in medicinal chemistry.

Biological Activities and Applications

The search results indicate that 4-(3-Bromophenyl)pyridin-2-amine possesses potential biological activities that make it relevant for medicinal chemistry research.

Applications in Drug Discovery

The compound serves as a valuable scaffold for drug development efforts, particularly in designing molecules with specific biological activities. As noted in the search results, "Its potential as a scaffold for designing new drugs with specific biological activities is being explored". This application highlights the compound's importance in medicinal chemistry beyond its direct biological effects.

Structure-Activity Relationship Considerations

The structural features of 4-(3-Bromophenyl)pyridin-2-amine likely contribute to its biological activities. The 2-amino group on the pyridine ring could engage in hydrogen bonding with protein targets, while the bromophenyl group might contribute to binding affinity through hydrophobic interactions and halogen bonding. These structural elements provide opportunities for optimization in drug discovery programs.

Research Context and Future Directions

Future Research Opportunities

Several potential directions for future research on 4-(3-Bromophenyl)pyridin-2-amine include:

  • Detailed investigation of its mechanism of action in relation to anti-Alzheimer properties

  • Development of structure-activity relationship studies to optimize biological activity

  • Exploration of alternative synthetic routes to improve efficiency and scalability

  • Investigation of additional biological targets and therapeutic applications

  • Development of derivatives with enhanced pharmacokinetic properties

These research directions would contribute to a more comprehensive understanding of the compound's potential in medicinal chemistry.

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